molecular formula C7H5ClN2S B11782103 6-Chlorobenzo[d]isothiazol-3-amine CAS No. 31857-81-5

6-Chlorobenzo[d]isothiazol-3-amine

Cat. No.: B11782103
CAS No.: 31857-81-5
M. Wt: 184.65 g/mol
InChI Key: LEACCYVBERSINY-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C7H5ClN2S. It is a derivative of isothiazole, featuring a chlorine atom at the 6th position and an amine group at the 3rd position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzenethiol with cyanamide in the presence of a base, followed by cyclization to form the isothiazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while oxidation and reduction can lead to different oxidation states of the sulfur atom in the isothiazole ring .

Scientific Research Applications

6-Chlorobenzo[d]isothiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d]isothiazol-3-amine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]isothiazol-3-amine: Similar structure but with a bromine atom instead of chlorine.

    6-Fluorobenzo[d]isothiazol-3-amine: Contains a fluorine atom at the 6th position.

    6-Methylbenzo[d]isothiazol-3-amine: Features a methyl group at the 6th position.

Uniqueness

6-Chlorobenzo[d]isothiazol-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-chloro-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEACCYVBERSINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953769
Record name 6-Chloro-1,2-benzothiazol-3(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31857-81-5
Record name 6-Chloro-1,2-benzisothiazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1,2-benzothiazol-3(2H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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